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molecular formula C9H16O3 B8363817 1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol

1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol

Cat. No. B8363817
M. Wt: 172.22 g/mol
InChI Key: HWFHSWQPGNWVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680012B2

Procedure details

To a solution of anhydrous diethyl ether at 0-5° C. is added ethyl magnesium bromide (37.33 ml, 112 mmol, 3M solution in diethyl ether), then 2-methyl-3-butyn-2-ol (4.70 g, 55.87 mmol) dropwise. The mixture is allowed to warm to room temperature, followed by stirring at this temperature for 30 minutes, then at 40° C. until gas evolution ceases (approximately 1 hour). The viscous mixture is next cooled to room temperature and methoxyacetone (3.78 g, 42.90 mmol) is added dropwise, followed by heating to 40° C. for 1 hour. After cooling to room temperature the suspension is poured into a mixture of ice and saturated aqueous ammonium chloride, and the product is extracted with diethyl ether (2×50 ml) then dichloromethane (2×50 ml, 2×100 ml). The organic extracts are combined, washed with brine, dried over anhydrous magnesium sulfate then concentrated in vacuo to afford 1-methoxy-2,5-dimethylhex-3-yne-2,5-diol (6.98 g) as a clear oil.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
37.33 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.[CH3:5][C:6]([OH:10])([C:8]#[CH:9])[CH3:7].[CH3:11][O:12][CH2:13][C:14](=[O:16])[CH3:15].[Cl-].[NH4+]>C(OCC)C>[CH3:11][O:12][CH2:13][C:14]([CH3:15])([OH:16])[C:9]#[C:8][C:6]([CH3:7])([OH:10])[CH3:5] |f:3.4|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
CC(C)(C#C)O
Step Two
Name
Quantity
3.78 g
Type
reactant
Smiles
COCC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
37.33 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° C.
CUSTOM
Type
CUSTOM
Details
until gas evolution ceases (approximately 1 hour)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The viscous mixture is next cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
by heating to 40° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the suspension
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with diethyl ether (2×50 ml)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCC(C#CC(C)(O)C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.98 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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